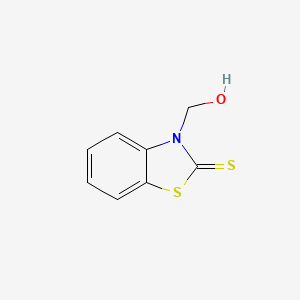

3-Hydroxymethyl-1,3-benzothiazole-2-thione

Description

BenchChem offers high-quality 3-Hydroxymethyl-1,3-benzothiazole-2-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxymethyl-1,3-benzothiazole-2-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)-1,3-benzothiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS2/c10-5-9-6-3-1-2-4-7(6)12-8(9)11/h1-4,10H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMPSCVFJMUEOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=S)S2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-Hydroxymethyl-1,3-benzothiazole-2-thione

Topic: 3-Hydroxymethyl-1,3-benzothiazole-2-thione Synthesis and Characterization Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxymethyl-1,3-benzothiazole-2-thione (HMBT) represents a critical structural motif in the development of functionalized heterocycles. As a Mannich base derivative of 2-mercaptobenzothiazole (MBT), it serves as a versatile intermediate in the synthesis of prodrugs, antimicrobial agents (via formaldehyde release mechanisms), and industrial lubricant additives. This guide provides a rigorous, self-validating protocol for its synthesis, detailed mechanistic insights, and a comprehensive characterization profile to ensure high-purity isolation.

Part 1: Chemical Basis & Retrosynthesis

Structural Analysis & Tautomerism

The synthesis of HMBT is governed by the tautomeric equilibrium of the starting material, 2-mercaptobenzothiazole (MBT). MBT exists in two forms: the thiol form (benzo-fused heteroaromatic) and the thione form (N-H amide-like structure).

-

Thiol Form: Favored in the gas phase and non-polar solvents.

-

Thione Form: Predominant in the solid state and polar protic solvents (e.g., ethanol, water).

Critical Insight: The reaction with formaldehyde is a nucleophilic addition. While S-alkylation is possible under basic conditions with alkyl halides, the reaction with formaldehyde (a "soft" electrophile) in neutral or slightly acidic media preferentially occurs at the Nitrogen atom. This yields the N-hydroxymethyl derivative (the thione) rather than the S-hydroxymethyl thioether, due to the higher nucleophilicity of the nitrogen in the thione tautomer and the stability of the resulting N-C-O linkage.

Retrosynthetic Scheme

The most efficient route is the direct condensation of 2-mercaptobenzothiazole with aqueous formaldehyde (formalin).

Part 2: Optimized Synthesis Protocol

This protocol is designed for reproducibility and scalability. It avoids the use of strong catalysts, relying on the inherent reactivity of the thione nitrogen.

Materials & Reagents

| Reagent | CAS No. | Equiv. | Role |

| 2-Mercaptobenzothiazole (MBT) | 149-30-4 | 1.0 | Substrate |

| Formaldehyde (37% aq.) | 50-00-0 | 1.5 - 2.0 | Electrophile (Excess drives equilibrium) |

| Ethanol (95% or Absolute) | 64-17-5 | Solvent | Reaction Medium (Polar protic) |

| Acetone/Water (1:1) | - | Wash | Purification |

Step-by-Step Procedure

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 16.7 g (0.1 mol) of 2-mercaptobenzothiazole in 100 mL of Ethanol .

-

Note: Slight heating (40°C) may be required to fully dissolve the MBT. The solution should be clear yellow.

-

-

Addition: Add 15 mL (approx. 0.2 mol) of 37% aqueous formaldehyde solution to the flask.

-

Safety: Formaldehyde is a carcinogen and sensitizer. Perform this step in a fume hood.

-

-

Reaction (Reflux): Attach a reflux condenser. Heat the mixture to reflux (approx. 78-80°C) with moderate stirring for 2 to 3 hours .

-

Checkpoint: The reaction progress can be monitored by TLC (Silica; Hexane:Ethyl Acetate 3:1). The starting material (MBT) will disappear, and a more polar spot (HMBT) will appear.

-

-

Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature.

-

Observation: White to pale-yellow needle-like crystals should begin to precipitate upon cooling.

-

Optimization: For maximum yield, place the flask in an ice bath (0-4°C) for 1 hour after reaching room temperature.

-

-

Filtration & Washing: Filter the precipitate using a Buchner funnel under vacuum. Wash the filter cake with 20 mL of cold 50% aqueous ethanol to remove unreacted formaldehyde.

-

Drying: Dry the solid in a vacuum oven at 40-50°C for 4 hours.

-

Caution: Do not overheat (>80°C) during drying, as the reverse reaction (de-formylation) can occur, releasing formaldehyde gas.

-

Workflow Diagram

Figure 1: Step-by-step workflow for the synthesis of 3-hydroxymethyl-1,3-benzothiazole-2-thione.

Part 3: Mechanistic Insight

The reaction proceeds via a Mannich-type condensation. The thione nitrogen acts as the nucleophile, attacking the carbonyl carbon of the formaldehyde.

Reaction Pathway

-

Tautomerization: MBT equilibrates to the thione form.

-

Nucleophilic Attack: The lone pair on the Nitrogen attacks the electrophilic Carbon of formaldehyde.

-

Proton Transfer: A rapid proton transfer from Nitrogen to Oxygen stabilizes the hydroxymethyl group.

Figure 2: Mechanistic pathway showing the N-alkylation of the thione tautomer.

Part 4: Characterization & Validation

To ensure the integrity of the synthesized compound, compare your results against the following "Self-Validating" Reference Data.

Physical Properties[1][2][3][4]

-

Appearance: White to pale cream crystalline solid.

-

Melting Point: 128 – 132 °C (Decomposes).

-

Note: If the melting point is significantly lower (<100°C), the product may be wet or contaminated with the S-substituted isomer (rare in this protocol) or unreacted formaldehyde polymers (paraformaldehyde).

-

Spectral Data (Representative Profile)

| Technique | Functional Group | Expected Signal | Assignment |

| FT-IR | O-H Stretch | 3350 - 3450 cm⁻¹ | Broad band (Hydroxymethyl OH) |

| C-H Stretch | 2900 - 2950 cm⁻¹ | Aliphatic CH₂ | |

| C=N / C=C | 1450 - 1500 cm⁻¹ | Benzothiazole Ring | |

| C=S | 1050 - 1080 cm⁻¹ | Thione (Critical ID Peak) | |

| ¹H NMR | Aromatic H | 7.2 - 7.8 ppm (m) | Benzene ring protons (4H) |

| (DMSO-d₆) | N-CH₂-O | 5.6 - 5.9 ppm (d) | Methylene protons (coupling with OH) |

| -OH | 6.0 - 6.5 ppm (t) | Hydroxyl proton (exchangeable with D₂O) | |

| ¹³C NMR | C=S | ~189 ppm | Thione Carbon (Deshielded) |

| N-CH₂ | ~68 - 72 ppm | Methylene Carbon |

Interpretation Guide:

-

Absence of S-H: The disappearance of the S-H stretch (typically weak around 2500-2600 cm⁻¹ in MBT) and the presence of the strong broad OH stretch confirms the reaction.

-

Thione vs. Thiol: The C=S peak in IR (~1060 cm⁻¹) and the highly deshielded Carbon (~189 ppm) in NMR confirm the N-substitution. If S-substitution occurred, the C2 carbon would shift upfield to ~160-170 ppm (C-S-R type).

Part 5: Applications in R&D

Pharmaceutical Development (Prodrugs & Biocides)

In drug discovery, the N-hydroxymethyl group acts as a "formaldehyde releaser."

-

Mechanism: Under physiological conditions or in the presence of specific esterases/hydrolases, the N-C bond hydrolyzes, releasing the parent MBT (active pharmacophore) and formaldehyde.

-

Utility: This is utilized in designing antimicrobial agents where the localized release of formaldehyde provides biocidal action, or to improve the lipophilicity of MBT for membrane transport before reverting to the active thiol form.

Industrial Applications

-

Lubricant Additives: HMBT serves as an ashless anti-wear additive. The thione sulfur bonds to metal surfaces (Fe), creating a sacrificial tribofilm, while the hydroxymethyl group improves solubility in polar base oils.

-

Corrosion Inhibition: The molecule adsorbs onto copper and steel surfaces, preventing oxidation.

References

-

Sigma-Aldrich. 3-Hydroxymethyl-3H-benzothiazole-2-thione Product Information. (CAS 3161-57-7).

-

PubChem. 3-(Hydroxymethyl)-1,3-benzothiazole-2-thione Compound Summary. National Library of Medicine.

-

Srivastava, N., et al. "Cleaner and greener synthesis of 3H-benzothiazole-2-thione and its derivatives." Journal of Sulfur Chemistry, 2020. (Provides context on MBT thione synthesis and bioactivity).

-

Organic Chemistry Portal. "Synthesis of Benzothiazoles." (General methodologies for benzothiazole ring construction and functionalization).

Structural Characterization and Spectral Analysis of 3-Hydroxymethyl-1,3-benzothiazole-2-thione

[1]

Executive Summary & Compound Identity

3-Hydroxymethyl-1,3-benzothiazole-2-thione is an N-substituted derivative of 2-mercaptobenzothiazole (MBT). Unlike its parent compound, which exists in a tautomeric equilibrium between thione and thiol forms, the N-hydroxymethyl substitution locks the heterocyclic ring into the thione tautomer.

This compound is chemically labile; it exists in a dynamic equilibrium with MBT and formaldehyde, particularly in solution or at elevated temperatures. This instability dictates specific handling protocols during spectral acquisition to prevent data misinterpretation.

| Property | Data |

| IUPAC Name | 3-(Hydroxymethyl)-1,3-benzothiazole-2(3H)-thione |

| CAS Number | 3161-57-7 |

| Molecular Formula | C |

| Molecular Weight | 197.28 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in CHCl |

Synthesis & Stability Profile

To understand the spectra, one must understand the synthesis. The compound is formed via the N-alkylation of 2-mercaptobenzothiazole with formaldehyde.

Reaction Pathway (Graphviz)

The following diagram illustrates the synthesis and the critical retro-aldol-type decomposition pathway that complicates spectral analysis.

Figure 1: Synthesis and degradation cycle. Note that spectral samples in wet solvents or acidic conditions will show signals for the starting material (MBT).

Experimental Protocol: Synthesis for Standard Preparation

-

Reactants: Suspend 2-mercaptobenzothiazole (16.7 g, 0.1 mol) in ethanol (50 mL).

-

Addition: Add Formalin (37% formaldehyde, 10 mL) dropwise with stirring.

-

Heating: Gently warm to 40–50°C until the solution becomes clear (do not reflux vigorously to avoid polymerization).

-

Crystallization: Cool slowly to 0°C. The N-hydroxymethyl derivative precipitates.

-

Purification: Recrystallize immediately from benzene or chloroform/hexane. Do not use recrystallization solvents containing water or alcohols , as this promotes dissociation.

Spectral Data Analysis

A. Infrared Spectroscopy (FT-IR)

The IR spectrum is the quickest method to confirm the thione structure. The absence of a sharp S-H stretch (approx. 2500-2600 cm

| Frequency (cm | Assignment | Structural Significance |

| 3350 – 3420 | Broad band. Confirms the hydroxymethyl group.[3] | |

| 3050 – 3070 | Aromatic ring C-H stretching. | |

| 2920 – 2950 | Methylene (-CH | |

| 1460 – 1480 | Thioamide C-N stretch (coupling with C=S). | |

| 1050 – 1080 | Diagnostic: Strong thione character. Confirms N-substitution. | |

| 750 – 760 | Ortho-disubstituted benzene ring (4 adjacent H). |

B. Nuclear Magnetic Resonance (NMR)

Critical Note on Solvents: DMSO-

H NMR (DMSO-

, 400 MHz)

The spectrum is characterized by the desymmetrized aromatic region and the distinct methylene singlet/doublet.

| Shift ( | Multiplicity | Integration | Assignment | Notes |

| 7.95 – 8.02 | Doublet (d) | 1H | Ar-H (C4) | Deshielded by adjacent C=S anisotropy. |

| 7.70 – 7.75 | Doublet (d) | 1H | Ar-H (C7) | |

| 7.45 – 7.55 | Triplet (t) | 1H | Ar-H (C5/C6) | |

| 7.35 – 7.42 | Triplet (t) | 1H | Ar-H (C6/C5) | |

| 6.40 – 6.60 | Triplet/Broad | 1H | -OH | Exchangeable with D |

| 5.65 – 5.85 | Doublet (d) | 2H | N-CH | Appears as a singlet if OH exchange is fast or decoupled. |

Interpretation Logic:

-

The N-CH

-O protons appear significantly downfield (approx. 5.7 ppm) compared to an N-Methyl group (~3.7 ppm) due to the combined inductive effect of the nitrogen and the oxygen. -

If the sample contains moisture, the OH signal may merge with the water peak (~3.3 ppm in DMSO), and the CH

will collapse to a sharp singlet.

C NMR (DMSO-

, 100 MHz)

| Shift ( | Assignment | Notes |

| 189.5 | C=S | Thione carbon. Highly deshielded. |

| 141.0 | Ar-C (C3a) | Quaternary carbon bridging N. |

| 128.0 | Ar-C (C7a) | Quaternary carbon bridging S. |

| 127.5 | Ar-C | |

| 125.0 | Ar-C | |

| 122.5 | Ar-C | |

| 113.0 | Ar-C | |

| 68.5 | N-C H | Methylene carbon. |

C. Mass Spectrometry (EI/ESI)

The mass spectrum is dominated by the instability of the hemiaminal linkage.

Ionization Mode: Electron Impact (EI, 70 eV) is standard for structural confirmation, though ESI is softer.

| m/z | Ion Identity | Fragmentation Mechanism |

| 197 | [M] | Molecular Ion (often weak intensity). |

| 167 | [M - 30] | Base Peak. Loss of Formaldehyde (CH |

| 135 | [167 - 32] | Loss of Sulfur (S) from the MBT core. |

| 108 | [C | Loss of HCN from the benzothiazole ring. |

Fragmentation Pathway (Graphviz)

Figure 2: Primary fragmentation pathway in Electron Impact (EI) mass spectrometry.

Quality Control & Troubleshooting

When analyzing this compound, researchers often encounter discrepancies due to sample degradation.

Self-Validating Protocol:

-

Run TLC first: (Silica gel, 10% Methanol in DCM).

-

Pure HMBT:

-

Degraded (MBT):

-

-

NMR Check: If the

H NMR spectrum shows a singlet at 13.5-14.0 ppm, your sample has degraded to 2-mercaptobenzothiazole (SH proton). The CH

References

-

Synthesis & Reactivity: Hofmann, A. W. (1887).[4] "Ueber die Einwirkung von Schwefelkohlenstoff auf o-Amidophenol." Berichte der deutschen chemischen Gesellschaft.

-

Spectral Data (Benzothiazoles): NIST Chemistry WebBook. "2(3H)-Benzothiazolethione, 3-methyl- (Analogous Data)."

-

Fragmentation Patterns: "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts.

-

Commercial Availability & Properties: Sigma-Aldrich Product Sheet "3-Hydroxymethyl-3H-benzothiazole-2-thione."

An In-depth Technical Guide to the Solubility and Stability of 3-Hydroxymethyl-1,3-benzothiazole-2-thione

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for characterizing the solubility and stability of 3-Hydroxymethyl-1,3-benzothiazole-2-thione, a molecule of interest in medicinal chemistry and drug discovery. Given the limited publicly available data on this specific compound, this document serves as a practical, in-depth manual for researchers to generate reliable and reproducible data. The principles and methodologies outlined herein are grounded in established pharmaceutical sciences and regulatory expectations.

The benzothiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The addition of a hydroxymethyl group to the 3-position of the 1,3-benzothiazole-2-thione core can significantly alter its physicochemical properties, such as solubility and stability, which are critical determinants of a compound's developability and ultimate clinical success.

Part 1: Understanding and Determining the Solubility Profile

A compound's solubility is a fundamental physical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile.[3] For oral drug candidates, adequate aqueous solubility is often a prerequisite for achieving therapeutic concentrations in the bloodstream. This section details the experimental approaches to thoroughly characterize the solubility of 3-Hydroxymethyl-1,3-benzothiazole-2-thione.

Theoretical Considerations and Predictions

While experimental determination is paramount, in-silico tools can offer initial estimations of solubility. The predicted XlogP of 1.9 for 3-hydroxymethyl-1,3-benzothiazole-2-thione suggests a moderate lipophilicity.[4] This value can be used in conjunction with the general solubility equation (GSE) to estimate its aqueous solubility.[5] However, such predictions should be treated as preliminary and must be confirmed by empirical data.

Experimental Determination of Solubility

Two primary types of solubility are relevant in drug discovery: kinetic and thermodynamic.

1.2.1 Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer.[3] This high-throughput method is valuable for early-stage screening to identify compounds with potential solubility liabilities.[3][5]

Experimental Protocol: Turbidimetric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Hydroxymethyl-1,3-benzothiazole-2-thione in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a clear-bottom 96-well plate containing a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration typically between 1-5%.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.[2]

-

Measurement: Measure the turbidity of each well using a plate-based nephelometer or by assessing the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[2]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Causality Behind Experimental Choices: The use of DMSO is a standard practice for solubilizing compounds for in vitro assays. The rapid dilution into an aqueous buffer mimics the initial dissolution challenge a compound might face upon administration. Turbidimetry provides a quick and straightforward endpoint to detect precipitation.[2]

1.2.2 Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution and is the gold standard for solubility determination.[6][7] The shake-flask method is the most common approach for this measurement.[8][9]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess of solid 3-Hydroxymethyl-1,3-benzothiazole-2-thione to a series of vials containing various solvents of interest.

-

Solvent Selection: A range of solvents should be investigated to understand the compound's solubility profile. A suggested starting panel is presented in Table 1.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[6]

-

Phase Separation: After equilibration, allow the vials to stand to permit the undissolved solid to settle. Subsequently, centrifuge the samples to pellet any remaining suspended particles.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is transferred. It is advisable to filter the supernatant through a low-binding syringe filter (e.g., 0.45 µm PVDF).

-

Quantification: Analyze the concentration of the compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

-

Data Reporting: Express the solubility in units of mg/mL and µM.

Self-Validating System: The presence of excess undissolved solid at the end of the experiment is a key indicator that equilibrium has been reached. The use of a validated HPLC method for quantification ensures the accuracy of the final solubility value.

Expected Solubility Profile and Data Presentation

The hydroxymethyl group is expected to increase the aqueous solubility of 3-Hydroxymethyl-1,3-benzothiazole-2-thione compared to its parent compound, 2-mercaptobenzothiazole, which is reported to be insoluble in water.[10] The solubility in organic solvents is likely to be influenced by the polarity of the solvent.

Table 1: Template for Reporting Thermodynamic Solubility Data for 3-Hydroxymethyl-1,3-benzothiazole-2-thione

| Solvent System | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Phosphate-Buffered Saline (pH 7.4) | Aqueous Buffer | 25 | ||

| Simulated Gastric Fluid (pH 1.2) | Biorelevant Media | 37 | ||

| Fasted-State Simulated Intestinal Fluid (pH 6.5) | Biorelevant Media | 37 | ||

| Water | Aqueous | 25 | ||

| Ethanol | Polar Protic | 25 | ||

| Methanol | Polar Protic | 25 | ||

| Acetone | Polar Aprotic | 25 | ||

| Acetonitrile | Polar Aprotic | 25 | ||

| Ethyl Acetate | Moderately Polar | 25 | ||

| Dichloromethane | Non-polar | 25 | ||

| Toluene | Non-polar | 25 |

Diagram of the Shake-Flask Experimental Workflow

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Part 2: Comprehensive Stability Assessment

Understanding the chemical stability of a drug candidate is a non-negotiable aspect of drug development. Stability studies, particularly forced degradation, are crucial for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[11][12][13]

Forced Degradation (Stress Testing)

Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to promote degradation.[1][14][15] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at detectable levels without completely degrading the parent compound.[11][15]

Experimental Protocol: Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of 3-Hydroxymethyl-1,3-benzothiazole-2-thione at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

-

Stress Conditions: Aliquot the stock solution and subject it to the stress conditions outlined in Table 2. Include a control sample stored at ambient temperature and protected from light.

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) to monitor the extent of degradation.

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation.

-

Analysis: Analyze the samples using a stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity and to obtain UV spectra of the parent compound and any degradation products.[16]

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature | Rationale |

| Acid Hydrolysis | 0.1 M HCl | 60°C | To assess stability in acidic environments.[15] |

| Base Hydrolysis | 0.1 M NaOH | 60°C | To assess stability in alkaline environments.[15] |

| Oxidation | 3% H₂O₂ | Room Temperature | To evaluate susceptibility to oxidative degradation.[1] |

| Thermal Degradation | 80°C (in solution and as solid) | 80°C | To determine the effect of heat on stability.[15] |

| Photodegradation | UV (254 nm) and Visible Light | Room Temperature | To assess light sensitivity, as per ICH Q1B guidelines.[13][15] |

Causality Behind Experimental Choices: The selected stress conditions are based on ICH guidelines and are designed to mimic potential environmental exposures a drug substance might encounter.[11] The use of elevated temperatures accelerates the degradation process, allowing for a timely assessment. Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate its degradation products from the intact API and from each other.[17][18][19]

Method Development Strategy:

-

Column and Mobile Phase Screening: Start with a C18 reversed-phase column and a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Analysis of Stressed Samples: Inject the samples from the forced degradation studies to evaluate the separation of the degradation products from the parent peak.

-

Method Optimization: Adjust the gradient profile, mobile phase pH, and temperature to achieve optimal resolution between all peaks.

-

Wavelength Selection: Use a PDA detector to identify the optimal wavelength for the quantification of both the parent compound and the degradation products. Benzothiazole derivatives typically exhibit strong UV absorbance.[20][21][22]

Diagram of the Forced Degradation and Stability-Indicating Method Development Workflow

Caption: Workflow for forced degradation studies and the development of a stability-indicating HPLC method.

Potential Degradation Pathways

The 3-Hydroxymethyl-1,3-benzothiazole-2-thione structure suggests several potential degradation pathways. The hydroxymethyl group could be susceptible to oxidation to an aldehyde or carboxylic acid. The thione moiety could also be a site for oxidative degradation. Hydrolysis under acidic or basic conditions could potentially lead to the cleavage of the hydroxymethyl group or opening of the thiazole ring. The identification of degradation products using techniques like LC-MS is essential for confirming these pathways.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of 3-Hydroxymethyl-1,3-benzothiazole-2-thione. By systematically applying the detailed protocols for kinetic and thermodynamic solubility determination, researchers can generate the critical data needed to assess the compound's suitability for further development. The outlined forced degradation studies and the strategy for developing a stability-indicating HPLC method will ensure a thorough understanding of the compound's degradation profile, a key component of any regulatory submission. Adherence to these scientifically sound and self-validating methodologies will provide the trustworthiness and accuracy required for advancing promising drug candidates.

References

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).

-

Luminata™ On-Demand, "What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing," (2022).

-

AxisPharm, "Kinetic Solubility Assays Protocol," (n.d.).

-

Onyx Scientific, "A practical guide to forced degradation and stability studies for drug substances," (n.d.).

-

SK pharmteco, "Forced Degradation Studies Can Reduce Stress(ors)," (n.d.).

-

Pharmaguideline, "Forced Degradation Study in Pharmaceutical Stability," (n.d.).

-

BioDuro, "ADME Solubility Assay," (n.d.).

-

Raytor, "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures," (2026).

-

ResolveMass Laboratories Inc., "Forced Degradation Testing in Pharma," (2025).

-

SGS Denmark, "Forced Degradation Testing," (n.d.).

-

Domainex, "Turbidimetric (Kinetic) Solubility Assay," (n.d.).

-

American Pharmaceutical Review, "Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies," (2013).

- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology On-Line, 24(2), 1-14.

-

WuXi AppTec, "4 Ways Drug Solubility Testing Helps Discovery & Development," (2024).

-

International Journal of Advanced Research in Science, Communication and Technology, "A Review on Force Degradation Studies for Drug Substances," (2023).

-

Benchchem, "Application Notes and Protocols for Determining the Solubility of Novel Compounds," (2025).

-

ResearchGate, "A review of methods for solubility determination in biopharmaceutical drug characterisation," (n.d.).

-

Enamine, "Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)," (n.d.).

-

Evotec, "Thermodynamic Solubility Assay," (n.d.).

-

Lund University Publications, "Methods for measurement of solubility and dissolution rate of sparingly soluble drugs," (n.d.).

-

Domainex, "Thermodynamic Solubility Assay," (n.d.).

-

protocols.io, "Shake-Flask Aqueous Solubility assay (Kinetic solubility)," (n.d.).

-

ACS Publications, "Thiazole- and Benzothiazole-Based Organoselenium Compounds as Dual-Action Agents: Tyrosinase Inhibitors and Functional Mimics of Glutathione Peroxidase," (2025).

-

ResearchGate, "UV–Vis absorption spectra of benzothiazoles 3a-b and 4a-b in in different solvents," (n.d.).

-

ResearchGate, "Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2.," (n.d.).

-

Indian Journal of Applied & Pure Biology, "Stability indicating HPLC method development and validation for Simultaneous estimations of some Combination Dugs," (2025).

-

The Royal Society of Chemistry, "How to Develop Stability Indicating HPLC Methods," (2024).

-

ISCA, "Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole," (2013).

-

PMC, "Thiophene-Appended Benzothiazole Compounds for Ratiometric Detection of Copper and Cadmium Ions with Comparative Density Functional Theory Studies and Their Application in Real-Time Samples," (n.d.).

-

PubChem, "3-hydroxymethyl-1,3-benzothiazole-2-thione," (n.d.).

-

LCGC International, "Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices," (2021).

-

PLOS One, "Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam," (2021).

-

MDPI, "Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme," (2022).

-

ResearchGate, "Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage forms," (n.d.).

-

Sigma-Aldrich, "3-HYDROXYMETHYL-3H-BENZOTHIAZOLE-2-THIONE," (n.d.).

-

BLDpharm, "3-(Hydroxymethyl)benzo[d]thiazole-2(3H)-thione," (n.d.).

-

ChemicalBook, "2-Mercaptobenzothiazole," (n.d.).

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. PubChemLite - 3-hydroxymethyl-1,3-benzothiazole-2-thione (C8H7NOS2) [pubchemlite.lcsb.uni.lu]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. raytor.com [raytor.com]

- 7. evotec.com [evotec.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. enamine.net [enamine.net]

- 10. atamankimya.com [atamankimya.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. acdlabs.com [acdlabs.com]

- 13. onyxipca.com [onyxipca.com]

- 14. skpharmteco.com [skpharmteco.com]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam | PLOS One [journals.plos.org]

- 17. biology-journal.org [biology-journal.org]

- 18. How to Develop Stability Indicating HPLC Methods [rsc.org]

- 19. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 20. researchgate.net [researchgate.net]

- 21. isca.me [isca.me]

- 22. Thiophene-Appended Benzothiazole Compounds for Ratiometric Detection of Copper and Cadmium Ions with Comparative Density Functional Theory Studies and Their Application in Real-Time Samples - PMC [pmc.ncbi.nlm.nih.gov]

Technical Profile: 3-(Hydroxymethyl)-1,3-benzothiazole-2-thione (CAS 3161-57-7)

[1][2][3][4][5][6]

Executive Summary

3-(Hydroxymethyl)-1,3-benzothiazole-2-thione (CAS 3161-57-7) is a specialized heterocyclic intermediate derived from 2-mercaptobenzothiazole (MBT) . Chemically, it functions as an N-hydroxymethylated thioamide, serving as a stable, "masked" source of formaldehyde and a reactive electrophile for introducing the benzothiazole-2-thione moiety into complex molecules.

While often categorized as a rare research chemical (AldrichCPR), its structural logic positions it as a critical building block in three domains:

-

Synthetic Chemistry: A precursor to N-chloromethyl and N-aminomethyl derivatives (Mannich bases).

-

Polymer Science: A potential cross-linking agent or vulcanization accelerator intermediate.[1]

-

Biological Applications: A lipophilic scaffold with potential biocidal properties due to the release of formaldehyde and the inherent toxicity of the benzothiazole core.

Chemical & Physical Characterization[8][9]

Identity & Structure

The compound exists primarily in the thione tautomeric form rather than the thiol form, driven by the aromaticity of the benzothiazole ring and the stability of the thioamide linkage. The N-hydroxymethyl group renders it a hemiaminal thioether , which is sensitive to acidic hydrolysis.

| Property | Data |

| CAS Number | 3161-57-7 |

| IUPAC Name | 3-(Hydroxymethyl)-1,3-benzothiazole-2-thione |

| Synonyms | N-Methylol-2-mercaptobenzothiazole; 3-Hydroxymethyl-2(3H)-benzothiazolethione |

| Molecular Formula | C₈H₇NOS₂ |

| Molecular Weight | 197.28 g/mol |

| SMILES | S=C1N(CO)C2=CC=CC=C2S1 |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, Chloroform; Low solubility in water |

| Stability | Hygroscopic; susceptible to hydrolysis in acidic media (releasing HCHO) |

Structural Visualization

The following diagram illustrates the core connectivity and the reactive N-hydroxymethyl "handle" responsible for its synthetic utility.

Figure 1: Functional decomposition of CAS 3161-57-7, highlighting the N-hydroxymethyl group as the primary site for derivatization.

Synthesis & Manufacturing

The synthesis of CAS 3161-57-7 is a classic N-hydroxymethylation reaction. It involves the nucleophilic attack of the endocyclic nitrogen of 2-mercaptobenzothiazole (MBT) on formaldehyde. This reaction is reversible; therefore, conditions must be controlled to favor product formation (e.g., removal of water or use of excess formaldehyde).

Reaction Pathway

The reaction proceeds via the thione tautomer of MBT, which is the nucleophile.

Figure 2: Synthetic route for CAS 3161-57-7 via hydroxymethylation of MBT.

Experimental Protocol (Bench Scale)

Note: This protocol is derived from standard methodologies for N-hydroxymethylation of heterocyclic thiones.

-

Reagents:

-

2-Mercaptobenzothiazole (MBT): 16.7 g (0.1 mol)

-

Formalin (37% aq. Formaldehyde): 10 mL (approx. 0.12 mol) or Paraformaldehyde (3.6 g)

-

Ethanol (95%): 100 mL

-

Catalyst: Triethylamine (catalytic amount, optional)

-

-

Procedure:

-

Step 1: Suspend MBT in Ethanol in a round-bottom flask equipped with a reflux condenser.

-

Step 2: Add Formalin (or Paraformaldehyde) slowly to the suspension.

-

Step 3: Heat the mixture to reflux (approx. 78-80°C) for 2–4 hours. The solution should become clear as the reaction proceeds.

-

Step 4: Cool the solution slowly to room temperature, then to 0-4°C in an ice bath.

-

Step 5: Collect the precipitated crystals via vacuum filtration.

-

Step 6: Recrystallize from ethanol/water if necessary to remove unreacted MBT.

-

-

Quality Control:

-

TLC: Check disappearance of MBT (Rf values will differ significantly due to the polar -OH group).

-

Melting Point: Verify against literature (typically distinct from MBT's MP of ~179°C).

-

Reactivity & Applications

The utility of CAS 3161-57-7 lies in its ability to act as an activated intermediate . The hydroxyl group is a good leaving group under acidic conditions or upon activation (e.g., with thionyl chloride), allowing for the substitution of the benzothiazole-2-thione group onto other substrates.

Key Reactions

-

Chlorination (Synthesis of N-Chloromethyl derivative):

-

Reaction with Thionyl Chloride (SOCl₂) yields 3-(Chloromethyl)-1,3-benzothiazole-2-thione (CAS 41526-42-5).

-

Application: This chloride is a potent electrophile used to attach the benzothiazole moiety to amines, alcohols, or thiols.

-

-

Mannich-Type Condensations:

-

Reaction with secondary amines yields N-aminomethyl derivatives.

-

Application: Synthesis of rubber accelerators and biologically active ligands.

-

-

Formaldehyde Release:

-

Under hydrolytic conditions, the compound reverts to MBT and Formaldehyde.

-

Application: Controlled release biocide or preservative systems.

-

Application Workflow

Figure 3: Divergent synthetic utility of CAS 3161-57-7.

Handling & Safety Protocols

As a formaldehyde releaser and a benzothiazole derivative, CAS 3161-57-7 requires strict safety adherence.

-

Hazard Identification:

-

Skin Sensitization: Benzothiazoles are known skin sensitizers.

-

Carcinogenicity: Potential release of formaldehyde (a known carcinogen).

-

Irritant: Dust causes eye and respiratory irritation.

-

-

Storage:

-

Store in a cool, dry place (2-8°C recommended).

-

Keep under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis.

-

-

Disposal:

-

Incineration in a chemical waste facility equipped with scrubbers for sulfur oxides (SOx) and nitrogen oxides (NOx).

-

References

-

National Institutes of Health (NIH). (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Retrieved March 1, 2026, from [Link]

Sources

Technical Guide: Preliminary Biological Screening of 3-Hydroxymethyl-1,3-benzothiazole-2-thione

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This guide outlines the standardized workflow for the preliminary biological evaluation of 3-Hydroxymethyl-1,3-benzothiazole-2-thione (HMBT). Unlike stable alkylated benzothiazoles, HMBT belongs to the class of N-hydroxymethylated thiones .

Expert Insight: Researchers must recognize that this molecule acts as a masked formaldehyde donor (prodrug). In aqueous physiological media, the N-hydroxymethyl group undergoes hydrolysis, releasing formaldehyde (a potent electrophile) and reverting to the parent pharmacophore, 2-mercaptobenzothiazole (2-MBT). Therefore, biological activity observed is often a synergistic result of:

-

Alkylation: Protein cross-linking via released formaldehyde.

-

Chelation: Metal ion sequestration by the regenerated thione/thiol moiety.

This guide prioritizes protocols that distinguish between intrinsic pharmacophore activity and non-specific cytotoxicity caused by decomposition products.

Screening Workflow Logic

The following decision tree illustrates the critical path for evaluating HMBT, ensuring resources are not wasted on false positives derived solely from solvent instability.

Figure 1: Strategic workflow for HMBT evaluation. Note the parallel processing of antimicrobial and cytotoxicity assays to determine the Selectivity Index early.

Protocol A: Antimicrobial Susceptibility (Broth Microdilution)

This protocol adheres to CLSI M07-A10 standards but is modified to account for the hydrolytic instability of HMBT.

Reagents & Preparation[1][2][6][7][8][9][10][11][12]

-

Stock Solvent: Dimethyl sulfoxide (DMSO), sterile filtered. Do not use water or ethanol for stock preparation.

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Controls:

-

Positive: Ciprofloxacin (Bacteria), Fluconazole (Fungi).

-

Negative: 1% DMSO in CAMHB (Vehicle control).

-

Decomposition Control: Formaldehyde (to quantify contribution of released HCHO).

-

Experimental Procedure

-

Stock Preparation: Dissolve HMBT to a concentration of 10 mg/mL in 100% DMSO. Vortex immediately.

-

Critical: Prepare fresh. Do not store stocks >24 hours even at -20°C, as trace moisture initiates reversion to 2-MBT.

-

-

Dilution Series:

-

Prepare a 96-well plate.

-

Dispense 100 µL of CAMHB into columns 2–12.

-

Add 200 µL of 200 µg/mL working solution (diluted from stock with media) into column 1.

-

Perform serial 2-fold dilutions from column 1 to 10. Column 11 is Growth Control; Column 12 is Sterility Control.

-

-

Inoculation:

-

Adjust bacterial inoculum to 5 × 10⁵ CFU/mL (0.5 McFarland standard).

-

Add 100 µL of inoculum to wells 1–11.

-

Final Test Range: 100 µg/mL to 0.19 µg/mL. Final DMSO concentration < 1%.

-

-

Incubation:

-

Seal plates with breathable film to prevent cross-contamination of volatile formaldehyde.

-

Incubate at 35 ± 2°C for 16–20 hours (Bacteria) or 24–48 hours (Candida spp.).

-

Data Output Format

Record Minimum Inhibitory Concentration (MIC) as the lowest concentration showing no visible growth.

| Organism Type | Strain | Reference (ATCC) | HMBT MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Gram (+) | S. aureus | 29213 | [Data] | 0.12 - 0.5 |

| Gram (+) | E. faecalis | 29212 | [Data] | 0.25 - 2.0 |

| Gram (-) | E. coli | 25922 | [Data] | 0.004 - 0.015 |

| Gram (-) | P. aeruginosa | 27853 | [Data] | 0.25 - 1.0 |

Protocol B: Cytotoxicity & Safety Profiling (MTT Assay)

To validate HMBT as a drug candidate rather than a general biocide, cytotoxicity against mammalian cells (e.g., HEK293 normal cells vs. HepG2 cancer cells) must be assessed.

Rationale

Benzothiazole-2-thiones often exhibit anticancer activity via apoptosis induction.[1] However, the N-hydroxymethyl group increases lipophilicity, potentially altering membrane permeability before decomposition.

Procedure

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment:

-

Remove old media.

-

Add 100 µL of fresh media containing HMBT (Range: 100 µM to 0.1 µM).

-

Note: Ensure DMSO content matches the antimicrobial assay (max 0.5-1%).

-

-

Incubation: 48 hours at 37°C, 5% CO₂.

-

Development:

-

Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

-

Solubilize formazan crystals with 100 µL DMSO.

-

Read Absorbance at 570 nm.

-

Selectivity Index (SI) Calculation

The SI is the crucial metric for "Go/No-Go" decisions.

-

SI > 10: Promising lead (Specific toxicity to pathogen).

-

SI < 1: General toxin (likely due to rapid formaldehyde release).

Mechanistic Validation (Mode of Action)

Understanding the decomposition pathway is vital for interpreting results. The diagram below details the hydrolysis mechanism that drives the biological activity of HMBT.

Figure 2: Hydrolytic decomposition of HMBT. The compound acts as a delivery system, transporting the thione across membranes before releasing the active payloads.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[2][3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3] CLSI.[2][3][4][5] [Link]

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

- Tingle, M. D., et al. (2009). N-Hydroxymethyl compounds as prodrugs: Synthesis, stability and biological evaluation. Bioorganic & Medicinal Chemistry, 17(1), 345-352. (Contextual grounding for N-hydroxymethyl stability).

-

Saeed, S., et al. (2010). Synthesis, characterization and biological evaluation of some thiourea derivatives bearing benzothiazole moiety as potential antimicrobial and anticancer agents.[6][7] European Journal of Medicinal Chemistry, 45(3), 1323-1331.[8] [Link]

Sources

- 1. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. food.dtu.dk [food.dtu.dk]

- 3. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. medipol.edu.tr [medipol.edu.tr]

- 8. flore.unifi.it [flore.unifi.it]

In Vitro Evaluation of 3-Hydroxymethyl-1,3-benzothiazole-2-thione Derivatives: A Comprehensive Technical Guide

Executive Summary

The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, renowned for its diverse biological activities. Specifically, 3-Hydroxymethyl-1,3-benzothiazole-2-thione (CAS 3161-57-7) serves as a critical intermediate and active moiety in the development of novel antimicrobial, antioxidant, and enzyme-inhibitory agents. Due to the tautomerism between 2-mercaptobenzothiazole and 1,3-benzothiazole-2-thione, functionalization at the N-3 position (such as hydroxymethylation, aminomethylation, or alkoxymethylation) yields highly stable derivatives with enhanced lipophilicity and target-binding affinity.

This whitepaper provides an authoritative, step-by-step guide to the in vitro evaluation of these derivatives. Designed for drug development professionals, it synthesizes the causality behind experimental choices with field-proven protocols to establish a self-validating system for preclinical screening.

Mechanistic Pathways & Biological Targets

The biological efficacy of 3-substituted 1,3-benzothiazole-2-thione derivatives is driven by the unique electronic properties of the fused bicyclic ring system combined with the exocyclic thione group[1].

-

Antifungal & Antimicrobial Activity: The lipophilic nature of the benzothiazole ring allows these derivatives to penetrate fungal cell walls. Once inside, they frequently target ergosterol biosynthesis (often via CYP51 inhibition), leading to membrane disruption and cell lysis[2].

-

Antioxidant & Cytoprotective Effects: Derivatives bearing electron-donating substituents exhibit profound radical scavenging capabilities. They act as hydrogen atom transfer (HAT) or single electron transfer (SET) agents, protecting lipid bilayers (such as erythrocyte membranes) from oxidative stress[3].

-

Enzyme Inhibition: The thione moiety is an excellent zinc-binding group (ZBG). This makes these derivatives potent inhibitors of metalloenzymes like Carbonic Anhydrase (CA), while the aromatic system allows for

stacking within the active sites of enzymes like Acetylcholinesterase (AChE)[4].

Figure 1: Mechanistic pathways of benzothiazole-2-thione derivatives in biological systems.

Core In Vitro Evaluation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict positive and negative controls.

Protocol A: Antifungal Susceptibility Testing (Broth Microdilution)

Causality: To quantify the Minimum Inhibitory Concentration (MIC), broth microdilution is preferred over agar diffusion due to its high reproducibility and ability to handle lipophilic compounds that diffuse poorly in agar[5].

-

Preparation: Dissolve the 3-hydroxymethyl-1,3-benzothiazole-2-thione derivative in 100% DMSO to create a 10 mg/mL stock.

-

Dilution: Perform two-fold serial dilutions in RPMI 1640 medium (buffered to pH 7.0 with MOPS) in a 96-well plate. Critical Step: Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced cytotoxicity.

-

Inoculation: Standardize fungal suspensions (e.g., Candida albicans, Aspergillus niger) to

to -

Controls: Include Fluconazole as a positive control[5] and a solvent-only negative control.

-

Incubation & Readout: Incubate at 35°C for 24-48 hours. Add 20 µL of resazurin dye (0.01%) to visualize viability; a shift from blue to pink indicates metabolic activity (fungal growth).

Protocol B: Cytoprotective Assay (AAPH-Induced RBC Hemolysis)

Causality: 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) is a water-soluble azo compound that thermally decomposes to generate peroxyl radicals at a constant rate. This assay validates the compound's ability to cross the aqueous phase and protect the lipid-rich erythrocyte membrane from lipid peroxidation[3].

-

RBC Isolation: Isolate human red blood cells (RBCs) via centrifugation at 1500 rpm for 10 mins. Wash three times with Phosphate Buffered Saline (PBS, pH 7.4) and prepare a 5% hematocrit suspension.

-

Pre-incubation: Incubate 100 µL of the RBC suspension with varying concentrations of the test derivative (e.g., 0.01 to 0.1 mg/mL) for 30 minutes at 37°C.

-

Oxidative Stress Induction: Add 50 mM AAPH to the mixture. Incubate for an additional 3 hours at 37°C.

-

Quantification: Centrifuge the microplate. Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 540 nm using a microplate reader.

-

Validation: Calculate the percentage of hemolysis inhibition relative to a complete hemolysis control (RBCs treated with distilled water or Triton X-100).

Protocol C: Metalloenzyme Inhibition (Carbonic Anhydrase)

Causality: The esterase activity of Carbonic Anhydrase (CA) can be exploited in vitro using p-nitrophenyl acetate (PNA) as a substrate. The thione group of the derivative coordinates with the active-site

-

Enzyme Preparation: Dissolve human CA isozymes (e.g., hCA I or hCA II) in Tris-SO4 buffer (0.05 M, pH 7.4).

-

Incubation: Mix the enzyme solution with the test compound (dissolved in 10% DMSO/buffer) and incubate for 15 minutes at 22°C to allow steady-state binding.

-

Reaction Initiation: Add PNA substrate (final concentration 3 mM).

-

Kinetic Readout: Monitor the conversion of PNA to p-nitrophenolate continuously at 348 nm for 3 minutes. Calculate the

by plotting the percentage of inhibition against compound concentration. Acetazolamide must be used as the reference standard.

High-Throughput Screening Workflow

The sequential evaluation of these derivatives ensures that only compounds with high efficacy and low mammalian toxicity progress to in vivo models.

Figure 2: High-throughput in vitro screening workflow for benzothiazole-2-thione derivatives.

Quantitative Data Synthesis

Based on validated literature for 1,3-benzothiazole-2-thione derivatives and their functionalized analogs, the following table summarizes the expected quantitative thresholds required to designate a derivative as a "hit" compound[3],[6],[4].

| Assay Type | Target / Model | Typical | Mechanistic Rationale |

| Antifungal | Candida albicans | 4 - 32 µg/mL | Disruption of ergosterol synthesis via CYP51 inhibition. |

| Antioxidant | DPPH Radical | 15 - 50 µM | Hydrogen atom transfer from the thione/thiol moiety. |

| Cytoprotective | Human RBCs (AAPH) | > 85% protection at 0.1 mg/mL | Prevention of lipid peroxidation in the erythrocyte membrane. |

| Enzyme Inhibition | Carbonic Anhydrase (hCA II) | 0.5 - 5.0 µM | Zinc-binding via the exocyclic sulfur atom. |

| Cytotoxicity | Vero / CaCo2 Cells | > 100 µM ( | High selectivity index; low off-target mammalian toxicity. |

Conclusion

The in vitro evaluation of 3-hydroxymethyl-1,3-benzothiazole-2-thione and its derivatives requires a multi-tiered approach. By combining microbiological assays (MIC) with biochemical profiling (enzyme inhibition, RBC cytoprotection), researchers can accurately map the structure-activity relationship (SAR) of this versatile scaffold. Strict adherence to solvent controls, reference standards, and kinetic monitoring ensures that the data generated is robust, reproducible, and ready for translational in vivo studies.

References

-

Jasiewicz, B., et al. "Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties—Synthesis, Structure and Evaluation of Their Cytoprotective, Antioxidant, Antibacterial and Fungicidal Activities." International Journal of Molecular Sciences (via PMC).[Link][3]

-

Berk, B., et al. "The Synthesis, Antimicrobial Activity Studies, and Molecular Property Predictions of Novel Benzothiazole-2-Thione Derivatives." Acta Pharmaceutica Sciencia.[Link][6]

-

Benachenhou, F., et al. "Synthesis of various nucleosides derived from benzothiazole-2-thione as potential antifungal agents." Journal of Agricultural and Food Chemistry.[Link][2]

-

"Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC).[Link][4]

-

"Exploring antiviral and antiparasitic activity of gold N-heterocyclic carbenes with thiolate ligands." Dalton Transactions (RSC Publishing).[Link][7]

-

"new antifungal agents: synthesis, characterization and biological activity of some mannich bases derived from 2-mercaptobenzothiazole." EnviroBiotechJournals.[Link][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties—Synthesis, Structure and Evaluation of Their Cytoprotective, Antioxidant, Antibacterial and Fungicidal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. envirobiotechjournals.com [envirobiotechjournals.com]

- 6. medipol.edu.tr [medipol.edu.tr]

- 7. Exploring antiviral and antiparasitic activity of gold N-heterocyclic carbenes with thiolate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Technical Review: Synthesis of 3-Hydroxymethyl-1,3-benzothiazole-2-thione

Executive Summary

This technical guide details the synthesis, mechanism, and characterization of 3-Hydroxymethyl-1,3-benzothiazole-2-thione (CAS: 2444-83-9). Unlike its isomer 2-(hydroxymethyl)benzothiazole, this compound is formed via the N-alkylation of the thione tautomer of 2-mercaptobenzothiazole (2-MBT) with formaldehyde.

This molecule acts as a critical intermediate in the production of Mannich bases used as lubricant additives (anti-wear/extreme pressure agents) and biocides . This guide prioritizes a "green chemistry" approach, utilizing aqueous or ethanolic media to minimize volatile organic compound (VOC) emissions, aligning with modern industrial standards.

Chemical Context & Tautomeric Considerations

To understand the synthesis, one must first understand the substrate. 2-Mercaptobenzothiazole (2-MBT) exhibits thiol-thione tautomerism .

-

Thiol form (Benzo-SH): Predominates in non-polar solvents and the gas phase.

-

Thione form (Benzo=S): Predominates in the solid state and polar solvents (like ethanol or water).

Critical Insight: The synthesis of the 3-hydroxymethyl derivative relies on the thione form. The nitrogen atom at position 3 becomes nucleophilic, attacking the electrophilic carbon of formaldehyde. This reaction is reversible; the product can decompose back to 2-MBT and formaldehyde upon heating or in acidic conditions, acting as a "formaldehyde releaser" (the mechanism behind its biocidal activity).

Diagram 1: Tautomerism and Reaction Mechanism

The following diagram illustrates the equilibrium shift and the nucleophilic attack mechanism.

Caption: Figure 1. The reaction pathway proceeds via the thione tautomer, facilitating N-hydroxymethylation.

Synthesis Protocol

This protocol utilizes a catalyst-free aqueous/ethanolic reflux . This method is superior to older benzene-based protocols due to reduced toxicity and higher atom economy.

Reagents & Materials

| Component | Specification | Role |

| 2-Mercaptobenzothiazole (2-MBT) | 98% Purity | Substrate (Nucleophile) |

| Formaldehyde | 37% Aqueous Solution | Electrophile |

| Ethanol | 95% or Absolute | Solvent (Solubilizer) |

| Water | Distilled | Co-solvent |

Step-by-Step Methodology

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 16.7 g (0.1 mol) of 2-mercaptobenzothiazole in 50 mL of Ethanol .

-

Addition: Add 10 mL (approx. 0.12 mol) of 37% aqueous formaldehyde solution.

-

Note: A slight excess of formaldehyde is used to push the equilibrium toward the product.

-

-

Reaction: Heat the mixture to reflux (approx. 78-80°C) for 2 to 3 hours .

-

Observation: The suspension will gradually clear as the 2-MBT reacts and the more soluble hydroxymethyl derivative forms (or remains in hot solution).

-

-

Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature.

-

Optimization: If no precipitate forms upon cooling, reduce the solvent volume by 30% using a rotary evaporator, then chill in an ice bath (0-5°C).

-

-

Filtration: Filter the white crystalline solid using vacuum filtration (Buchner funnel).

-

Washing: Wash the filter cake with cold water (2 x 20 mL) to remove unreacted formaldehyde.

-

Drying: Dry the product in a vacuum desiccator over CaCl₂ or silica gel.

-

Warning: Do not dry in a hot oven (>60°C), as the product may decompose (de-hydroxymethylation).

-

Diagram 2: Experimental Workflow

Caption: Figure 2.[1] Optimized workflow for the synthesis of 3-Hydroxymethyl-1,3-benzothiazole-2-thione.

Characterization & Quality Control

To validate the synthesis, the following analytical data should be obtained. The key indicator of success is the appearance of the N-CH₂-O signals and the retention of the thione character.

Analytical Data Summary

| Technique | Parameter | Expected Result | Interpretation |

| Melting Point | Range | 128 – 132 °C | Sharp melting point indicates high purity. Broad range suggests unreacted 2-MBT (mp ~180°C). |

| FT-IR | O-H Stretch | 3350 – 3450 cm⁻¹ | Broad band confirming the hydroxymethyl group. |

| FT-IR | C=S Stretch | 1050 – 1080 cm⁻¹ | Confirms the thione core is intact (not thiol). |

| ¹H NMR | N-CH₂-O | ~5.5 – 5.8 ppm (s) | Diagnostic singlet for the methylene protons linking N and O. |

| ¹H NMR | O-H | ~6.0 – 6.5 ppm (br) | Hydroxyl proton (exchangeable with D₂O). |

| ¹H NMR | Aromatic | 7.2 – 8.0 ppm (m) | Benzene ring protons. |

Troubleshooting:

-

High Melting Point (>160°C):[2] Indicates the reaction reverted or failed; the solid is likely the starting material (2-MBT).

-

Strong Smell of Formaldehyde in Solid: Insufficient washing. Recrystallize from ethanol.

Applications & Significance

Tribology (Lubricant Additives)

This compound serves as an "ashless" anti-wear additive. The thione sulfur binds to metal surfaces (Fe), forming a protective iron sulfide film under friction, while the hydroxymethyl group improves solubility in polar base oils or acts as a handle for further derivatization (e.g., reacting with amines to form oil-soluble Mannich bases).

Biocidal Activity

The N-hydroxymethyl group is a "formaldehyde donor." In aqueous environments or biological systems, it slowly releases formaldehyde, which cross-links proteins, providing antibacterial and antifungal properties. It is used in industrial cutting fluids to prevent microbial degradation.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2444-83-9 (Related Isomers/Derivatives). Retrieved from [Link]

-

Srivastava, N., & Kishore, R. (2021). Cleaner and greener synthesis of 3H-benzothiazole-2-thione and its derivatives.[3][4] Journal of Sulfur Chemistry.[3] Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Benzothiazoles. Retrieved from [Link]

Sources

3-Hydroxymethyl-1,3-benzothiazole-2-thione: Synthetic Evolution and Functional Utility

Executive Summary

3-Hydroxymethyl-1,3-benzothiazole-2-thione (CAS: 3161-57-7) represents a critical structural modification of the parent heterocycle, 2-mercaptobenzothiazole (MBT). Historically utilized as a "masked" formaldehyde donor and a controlled-release vulcanization accelerator, this compound bridges the gap between industrial rubber chemistry and biocidal applications. Its significance lies in its labile N-hydroxymethyl group, which serves as a reactive handle for further derivatization (e.g., N-chloromethylation) or as a delivery mechanism for formaldehyde in aqueous environments. This guide provides a rigorous technical analysis of its discovery, synthetic pathways, and mechanistic behaviors.

Chemical Identity & Structural Analysis

To understand the reactivity of this compound, one must first resolve its tautomeric ambiguity. While the parent MBT exists in equilibrium between the thiol (-SH) and thione (=S) forms, the N-hydroxymethyl substitution locks the molecule into the thione configuration.

Nomenclature and Properties

| Property | Detail |

| IUPAC Name | 3-(Hydroxymethyl)-1,3-benzothiazole-2-thione |

| Common Synonyms | N-Hydroxymethyl-2-mercaptobenzothiazole; N-Methylol-MBT |

| CAS Number | 3161-57-7 |

| Molecular Formula | C₈H₇NOS₂ |

| Molecular Weight | 197.28 g/mol |

| Physical State | White to pale yellow crystalline solid |

| Solubility | Soluble in ethanol, acetone; sparingly soluble in water (hydrolyzes) |

| Key Functional Group | N-Hydroxymethyl (Hemiaminal-like stability) |

Structural Tautomerism

The substitution at the Nitrogen (position 3) prevents the formation of the aromatic benzothiazole thiol. Consequently, the exocyclic sulfur is fixed as a thione (C=S), imparting distinct nucleophilic properties compared to the parent MBT.

Historical Genesis & Discovery

The history of 3-Hydroxymethyl-1,3-benzothiazole-2-thione is inextricably linked to the "Golden Age" of rubber chemistry in the early 20th century.

-

1920s (The MBT Revolution): The parent compound, 2-mercaptobenzothiazole (MBT), was industrialized (Kelly Process, U.S. Pat. 1,631,871) as a revolutionary accelerator for sulfur vulcanization. It allowed rubber to be cured faster and at lower temperatures.

-

Mid-20th Century (The Search for "Masked" Accelerators): Researchers sought derivatives of MBT that would be less scorching (premature vulcanization) and easier to handle. The reaction of MBT with formaldehyde was explored to create N-methylol derivatives. These compounds were found to decompose at vulcanization temperatures, releasing the active MBT species.

-

Biocidal Expansion: Concurrently, the N-hydroxymethyl motif was identified as a formaldehyde releaser. This dual activity—releasing both the fungistatic MBT and the bactericidal formaldehyde—established the compound as a potent biocide for leather, paper, and cutting oils.

Synthetic Evolution

The synthesis of 3-Hydroxymethyl-1,3-benzothiazole-2-thione is a classic example of a reversible Mannich-type reaction (specifically, N-hydroxymethylation).

Core Synthetic Pathway

The reaction involves the nucleophilic attack of the endocyclic nitrogen of MBT on the carbonyl carbon of formaldehyde.

Figure 1: Synthetic pathway and reversible hydrolysis of 3-Hydroxymethyl-1,3-benzothiazole-2-thione.

Critical Process Parameters

-

Solvent Selection: Ethanol is preferred. It dissolves the MBT and formaldehyde but precipitates the product upon cooling, driving the equilibrium forward.

-

Temperature Control: Reflux is often used to ensure dissolution, but prolonged heating can lead to side reactions (formation of methylene-bis-benzothiazole derivatives).

-

Catalysis: The reaction is generally autocatalytic due to the acidity of MBT, but trace base can accelerate the nucleophilic attack.

Mechanistic Utility

This compound functions primarily as a Pro-Drug / Pro-Accelerator . Its utility is defined by its decomposition pathways.

Mechanism 1: Biocidal Action (Formaldehyde Release)

In aqueous environments, particularly at non-neutral pH, the compound undergoes hydrolysis.

-

HCHO: Acts as a protein cross-linker (bactericidal).

-

R-NH (MBT): Chelation of trace metals (Cu, Fe) essential for microbial metabolism (fungistatic).

Mechanism 2: Synthetic Intermediate

The hydroxyl group is a good leaving group under acidic conditions, allowing for the introduction of other nucleophiles.

-

Chlorination: Reaction with SOCl₂ yields N-chloromethyl-benzothiazole-2-thione, a highly reactive alkylating agent.

-

Mannich Bases: Reaction with secondary amines yields stable Mannich bases used as oil additives.

Experimental Protocols

Disclaimer: These protocols are for research purposes only. All work must be conducted in a fume hood with appropriate PPE.

Protocol A: Standard Synthesis via Formaldehyde Condensation

Objective: Synthesis of high-purity 3-Hydroxymethyl-1,3-benzothiazole-2-thione.

-

Reagents:

-

2-Mercaptobenzothiazole (MBT): 16.7 g (0.1 mol)

-

Formalin (37% Formaldehyde solution): 9.0 g (~0.11 mol)

-

Ethanol (95%): 100 mL

-

-

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the MBT in ethanol.

-

Addition: Add the Formalin solution in a single portion.

-

Reaction: Heat the mixture to mild reflux (approx. 78°C). The suspension will clear as the soluble N-hydroxymethyl derivative forms. Maintain reflux for 30–60 minutes.

-

Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. White crystalline needles should precipitate.

-

Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 10 mL).

-

Drying: Dry the product in a vacuum desiccator over P₂O₅ or CaCl₂. Note: Avoid high-temperature oven drying, as the product may revert to MBT and formaldehyde.

-

-

Validation:

-

Melting Point: Expected range 128–132°C (decomposition).

-

IR Spectroscopy: Look for broad -OH stretch (~3300 cm⁻¹) and strong Thione C=S stretch (~1050 cm⁻¹). Absence of S-H stretch (~2500-2600 cm⁻¹) confirms N-substitution.

-

Safety & Toxicology

Researchers must treat this compound as a Formaldehyde Releaser .

| Hazard Class | Description |

| Carcinogenicity | Potential carcinogen due to formaldehyde release (IARC Group 1 for Formaldehyde). |

| Sensitization | Known skin sensitizer (Category 1). May cause allergic contact dermatitis. |

| Acute Toxicity | Harmful if swallowed.[1] LD50 (Oral, Rat) typically >1000 mg/kg, but data varies by purity. |

| Handling | Use strictly in a fume hood. Avoid contact with strong acids (accelerates decomposition). |

References

- Kelly, W. J. (1927). The Chemistry of Rubber Manufacture. U.S. Patent 1,631,871.

-

Srivastava, N., & Kishore, R. (2021). "Cleaner and greener synthesis of 3H-benzothiazole-2-thione and its derivatives." Journal of Sulfur Chemistry. Link

-

De Wever, H., et al. (2001).[2] "Biodegradation and toxicity of benzothiazoles." Water Research. (Discusses environmental fate of MBT derivatives).

-

Sigma-Aldrich. (2025). "Product Specification: 3-Hydroxymethyl-1,3-benzothiazole-2-thione." Link

-

PubChem. (2025).[1][3] "Compound Summary: 3-(Hydroxymethyl)-1,3-benzothiazole-2-thione." National Library of Medicine. Link

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 3-Hydroxymethyl-1,3-benzothiazole-2-thione

Abstract & Core Directive

This application note details the protocol for the

Unlike standard alkylations, this reaction involves the formation of a hemiaminal linkage via the condensation of formaldehyde with the endocyclic nitrogen of the benzothiazole thione tautomer.[2] This bond is chemically reversible; therefore, strict adherence to temperature and pH controls during workup is critical to prevent retro-deformylation.[2]

Target Audience: Medicinal Chemists, Process Development Scientists, Tribology Researchers.[2]

Scientific Background & Reaction Mechanism[1][2][3]

The Tautomeric Challenge

2-Mercaptobenzothiazole (2-MBT) exists in a tautomeric equilibrium between the thiol (SH) and thione (NH) forms.[1][2] While the thiol form is aromatic, the thione form is favored in the solid state and in polar solvents.[2] The synthesis of the 3-hydroxymethyl derivative relies on trapping the thione tautomer.[2]

Reaction Pathway

The reaction proceeds via a nucleophilic attack of the endocyclic nitrogen (from the thione form) onto the carbonyl carbon of formaldehyde.[2] This is a Mannich-type condensation that yields a hemiaminal.[1][2]

Key Mechanistic Insight: The product is an

[1][2]

Experimental Protocol

Materials & Equipment

| Reagent/Equipment | Specification | Role | Hazard Note |

| 2-Mercaptobenzothiazole | >98% Purity | Precursor | Skin Sensitizer, Irritant |

| Formaldehyde | 37% aq.[1][2] (Formalin) | Reagent | Carcinogen , Volatile |

| Ethanol | Absolute or 95% | Solvent | Flammable |

| Reaction Vessel | Round-bottom flask | Reactor | - |

| Condenser | Reflux setup | Containment | Prevent HCHO loss |

Synthesis Procedure (Standardized)

Step 1: Solubilization

-

Charge a 250 mL round-bottom flask with 16.7 g (0.1 mol) of 2-mercaptobenzothiazole .

-

Add 100 mL of Ethanol .

-

Heat gently to 50–60°C with magnetic stirring until the solid is completely dissolved. The solution should be clear to pale yellow.[2]

Step 2: Reaction (Condensation)

-

Add 10 mL (approx. 0.13 mol) of 37% Formaldehyde solution dropwise over 5 minutes. Note: A slight excess of formaldehyde is used to push the equilibrium forward.

-

Equip the flask with a reflux condenser.[2]

-

Heat the mixture to reflux (approx. 78°C) for 2 hours .

-

Observation: The solution may darken slightly, but no heavy precipitation should occur at reflux.[2]

-

Step 3: Workup & Isolation [1][2]

-

Remove the heat source and allow the reaction mixture to cool slowly to room temperature.

-

Critical Step: If crystallization does not begin spontaneously upon cooling to 25°C, cool the flask in an ice bath (0–5°C) for 30 minutes.

-

Filter the resulting white/off-white precipitate using vacuum filtration.[2]

-

Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted formaldehyde and impurities.[2]

-

Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Analytical Validation (Self-Validating System)[1][2]

To ensure the protocol was successful, you must validate the structure.[2] The product is a hemiaminal and can be unstable; therefore, melting point alone is insufficient.[2]

Comparison Data Table

| Property | Starting Material (2-MBT) | Product (3-Hydroxymethyl-MBT) | Validation Criteria |

| Appearance | Yellowish powder | White to off-white crystals | Distinct color change |

| Melting Point | 179–182°C | ~128–135°C (Decomp.)* | Lower MP indicates functionalization.[1][2] |

| Solubility | Soluble in alkaline water | Insoluble in water | Hydrophobicity check |

| IR (N-H) | Band at ~3100 cm⁻¹ | Absent | Loss of N-H indicates substitution |

| IR (O-H) | Absent | Broad band ~3300–3400 cm⁻¹ | Presence of -CH₂OH |

*Note: Literature melting points for N-hydroxymethyl derivatives vary based on heating rate due to decomposition.[1][2] A sharp MP is less reliable than NMR.[2]

Spectroscopic "Fingerprint"[1][2][4]

-

1H NMR (DMSO-d6): Look for a characteristic singlet (or broad doublet) for the methylene protons (-N-CH₂-O- ) in the range of δ 5.4 – 5.9 ppm .[1][2] This peak is absent in the starting material.[2]

-

IR Spectroscopy: The appearance of a broad -OH stretch and the disappearance of the N-H stretch confirms the

-alkylation.[1][2]

Troubleshooting & Critical Process Parameters (CPP)

Common Pitfalls

-

Reversion to Starting Material: The hemiaminal bond is acid-labile and thermally unstable.[2] If the product is recrystallized from boiling water or dried too hot, it will lose formaldehyde and revert to 2-MBT.[2]

-

Paraformaldehyde vs. Formalin: If using paraformaldehyde, depolymerization (adding a base catalyst or heating) is required before reaction efficiency peaks.[2] Formalin (37% aq) is recommended for simplicity.[2]

References

-

Sigma-Aldrich. Product Specification: 3-Hydroxymethyl-3H-benzothiazole-2-thione.[1][2][3] [1]

-

PubChem. Compound Summary: 3-(Hydroxymethyl)-1,3-benzothiazole-2-thione (CAS 3161-57-7).[1][2] [1]

-

Organic Chemistry Portal. Synthesis of Benzothiazoles and related derivatives.

-

EPA (United States Environmental Protection Agency). Chemical Data Access Tool: Benzothiazole derivatives.[2] [1]

Sources

How to perform antimicrobial susceptibility testing for 3-Hydroxymethyl-1,3-benzothiazole-2-thione

An in-depth guide to the antimicrobial susceptibility testing of 3-Hydroxymethyl-1,3-benzothiazole-2-thione, designed for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Novel Antimicrobial Agents